Human RAD51 Selectivity vs. Bacterial RecA
B02 was directly compared against its E. coli homolog RecA in the same FRET-based DNA strand exchange assay. B02 inhibited human RAD51 with an IC50 of 27.4 µM but showed no inhibition of RecA at concentrations up to 250 µM [1]. In contrast, compounds A03 and A10 from the same HTS campaign inhibited both RAD51 and RecA, while RI-1 (a chlorinated maleimide from a separate chemotype) also lacks this selectivity [2]. The selectivity ratio (>9.1-fold) is a discriminating feature for experiments requiring eukaryote-specific HR inhibition without confounding bacterial RecA off-target effects in microbiome-containing model systems.
| Evidence Dimension | IC50 for human RAD51 vs. E. coli RecA in DNA strand exchange assay |
|---|---|
| Target Compound Data | hRAD51 IC50 = 27.4 µM |
| Comparator Or Baseline | RecA IC50 > 250 µM (B02); RI-1 inhibits both RAD51 (IC50 5–30 µM) and RecA |
| Quantified Difference | >9.1-fold selectivity for hRAD51 over RecA; RI-1 shows no selectivity |
| Conditions | FRET-based DNA strand exchange assay; RAD51 or RecA (1 µM) incubated with 90-mer ssDNA (3 µM); NIH Small Molecule Repository HTS |
Why This Matters
For researchers using bacterial systems or microbiome-containing models, B02's RecA-sparing profile prevents confounding off-target effects that plague non-selective RAD51 inhibitors like RI-1, ensuring cleaner experimental interpretation.
- [1] Huang, F., Motlekar, N. A., Burgwin, C. M., et al. (2011). Identification of Specific Inhibitors of Human RAD51 Recombinase Using High-Throughput Screening. ACS Chemical Biology, 6(6), 628–635. DOI: 10.1021/cb100428c. View Source
- [2] Budke, B., et al. (2012). RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells. Nucleic Acids Research, 40(15), 7347–7357. (Reports RI-1 inhibits both RAD51 and RecA in biochemical assays). View Source
